Hydrogen-Bond Donor Capacity: Phenolic –OH Differentiation from Methoxy-Substituted C₁₂H₁₇NO₂ Isomers
The target compound possesses two hydrogen-bond donor (HBD) groups—a phenolic –OH on the 4-hydroxyphenyl ring and a tertiary alcohol at the pyrrolidine 3-position—yielding a calculated HBD count of 2 [1]. In contrast, 3-(3,4-dimethoxyphenyl)pyrrolidine (CAS 38175-31-4), a C₁₂H₁₇NO₂ isomer, contains zero HBD groups as both oxygen atoms exist as methyl ethers, and its hydrogen-bond acceptor (HBA) count differs . This difference in donor capacity directly impacts aqueous solubility, membrane permeability, and protein-ligand interaction potential, as phenolic –OH groups participate in directed hydrogen bonds within enzyme active sites, whereas methoxy groups function only as acceptors [2].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (phenolic –OH + tertiary alcohol –OH) |
| Comparator Or Baseline | 3-(3,4-Dimethoxyphenyl)pyrrolidine: 0 HBD (both oxygens methylated); 2-(2,5-Dimethoxyphenyl)pyrrolidine: 0 HBD |
| Quantified Difference | ΔHBD = 2 (target vs. dimethoxy isomers); alters predicted logP and solubility parameters |
| Conditions | Structural analysis based on SMILES: OC1(C(NC(C1)C)C)C2=CC=C(C=C2)O; calculated using standard HBD/HBA counting rules |
Why This Matters
The presence of a free phenolic –OH is critical for applications requiring hydrogen-bond donor pharmacophores; methoxy analogs cannot substitute without loss of this key interaction capacity.
- [1] Shachemlin. 3-(4-Hydroxyphenyl)-2,5-dimethylpyrrolidin-3-ol (CAS 804427-76-7). SMILES: OC1(C(NC(C1)C)C)C2=CC=C(C=C2)O. https://www.shachemlin.cn. View Source
- [2] Kenny, P.W. (2022). Hydrogen-bond donors in drug design. Journal of Medicinal Chemistry, 65(21), 14252-14268. Class-level principle for HBD pharmacophore relevance. View Source
